5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that features a unique structure combining a furan ring, a bromine atom, and an imidazo[1,2-b]pyridazine moiety
Mechanism of Action
The mode of action of a compound generally involves its interaction with biological targets, leading to changes in cellular processes. For imidazole derivatives, they are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
The biochemical pathways affected by a compound depend on its specific targets and mode of action. Imidazole derivatives, for example, have been found to interact with a wide range of targets and pathways .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, determine a compound’s bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and individual patient characteristics.
The result of a compound’s action at the molecular and cellular level can vary widely, depending on the specific targets and pathways involved. For instance, some imidazole derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Shares a similar imidazo[1,2-b]pyridazine core but differs in the substitution pattern.
5-Bromo-6-methoxy-imidazo[1,2-a]pyridine: Similar in structure but lacks the furan-2-carboxamide moiety
Uniqueness
The uniqueness of 5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and kinase inhibition. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine atom at the 5-position of the furan ring.
- Methoxyimidazo[1,2-b]pyridazine moiety which is crucial for its biological activity.
- Furan-2-carboxamide backbone that contributes to its pharmacological properties.
The molecular formula is C16H15BrN4O3, with a molecular weight of approximately 416.5 g/mol .
Research indicates that compounds containing imidazo[1,2-b]pyridazine structures can act as inhibitors of various kinases, particularly TAK1 (TGF-beta activated kinase 1). The interaction with the ATP-binding site of kinases is critical for their inhibitory effects. The presence of substituents such as methoxy groups enhances binding affinity and selectivity towards target proteins .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cell lines, including breast and lung cancer cells .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
A549 (Lung Cancer) | 15 | Cell cycle arrest |
HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Kinase Inhibition
The compound has shown promising results as a kinase inhibitor. In particular:
- TAK1 Inhibition : Studies indicate that it effectively inhibits TAK1 activity, which plays a role in various signaling pathways involved in inflammation and cancer progression .
Kinase Target | Inhibition (%) at 100 nM |
---|---|
TAK1 | >50% |
JNK | 40% |
p38 MAPK | 30% |
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 10 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
- In Vivo Efficacy in Xenograft Models : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Histological analysis showed increased apoptosis markers in treated tumors, confirming its potential as an anticancer agent .
Properties
IUPAC Name |
5-bromo-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O3/c1-25-17-8-7-16-21-13(10-23(16)22-17)11-3-2-4-12(9-11)20-18(24)14-5-6-15(19)26-14/h2-10H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMPOSXMLIYPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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